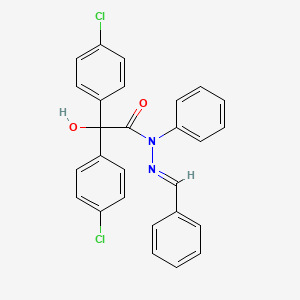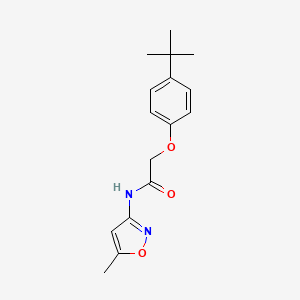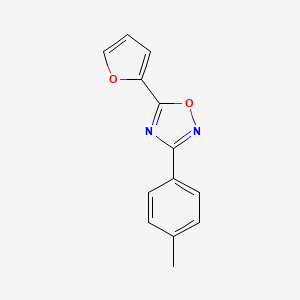![molecular formula C16H14ClNO4 B5795256 methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound that belongs to the family of chlorobenzoyl-phenyl ether derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the inhibition of protein tyrosine phosphatases (PTPs). It has also been studied for its potential anticancer activity and as a potential therapeutic agent for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves its ability to react with ROS and form a fluorescent adduct, which can be detected using fluorescence spectroscopy. It also inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its ability to selectively detect ROS, which can be useful in studying oxidative stress-related diseases. However, it has limitations such as its potential toxicity and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for the research of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate, including its potential use as a therapeutic agent for neurodegenerative diseases and its role in modulating the immune system. Its potential as a diagnostic tool for oxidative stress-related diseases and its use in the development of novel fluorescent probes for imaging applications are also areas of interest for future research.
Conclusion:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound with various scientific research applications, including its use as a fluorescent probe for the detection of ROS and its potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action involves its ability to react with ROS and inhibit PTPs. It has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While it has advantages such as its selectivity for ROS detection, it also has limitations such as its potential toxicity. Future research directions include its use as a therapeutic agent and diagnostic tool for oxidative stress-related diseases, as well as its role in modulating the immune system and developing novel fluorescent probes for imaging applications.
Métodos De Síntesis
The synthesis of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves the reaction of 2-chlorobenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.
Propiedades
IUPAC Name |
methyl 2-[4-[(2-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNKIUTRUQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)




![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)